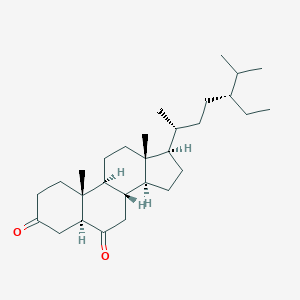

5alpha-Stigmastane-3,6-dione

描述

准备方法

Synthetic Routes and Reaction Conditions: 5alpha-Stigmastane-3,6-dione can be synthesized through various methods. One common method involves the fermentation of corn smut bacteria to generate the bacterial liquid, which is then processed to obtain the compound . Another method involves the isolation of the compound from natural sources such as the fruits of Ailanthus altissima Swingle .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the fruits, followed by extraction and purification steps to isolate the compound in its pure form .

化学反应分析

Types of Reactions: 5alpha-Stigmastane-3,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学研究应用

Biological Applications

5alpha-Stigmastane-3,6-dione exhibits notable biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further research in antibiotic development .

- Anti-inflammatory Effects : Studies have shown that it can modulate immune responses, potentially reducing inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .

- Antifeedant Activity : It has been reported to deter feeding in pests such as bell weevils, indicating potential applications in agricultural pest management .

Medical Research Applications

The therapeutic potential of this compound is being actively investigated:

- Immunomodulation : Research indicates that this compound may play a role in regulating immune responses, which could be beneficial for treating autoimmune diseases or enhancing vaccine efficacy .

- Pharmaceutical Development : Its antimicrobial properties suggest possible uses in developing new antibiotics or anti-inflammatory drugs .

Case Study: Immunomodulatory Effects

A study on synthetic derivatives of this compound showed significant inhibition of TNF-alpha production in macrophage cell lines. This indicates its potential as an immunomodulatory agent that could be developed into therapeutic applications for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and other products requiring sterol derivatives. Its extraction from natural sources like Ailanthus altissima involves a series of purification steps to isolate the compound effectively.

作用机制

The mechanism of action of 5alpha-Stigmastane-3,6-dione involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific pathways involved in bacterial cell wall synthesis, making it effective against a range of bacterial strains .

相似化合物的比较

Stigmastane-3,6-dione: Similar in structure but may have different functional groups.

Cholestane derivatives: Share a similar sterol backbone but differ in side chains and functional groups.

Uniqueness: 5alpha-Stigmastane-3,6-dione is unique due to its specific antimicrobial properties and its ability to be isolated from natural sources like Ailanthus altissima Swingle . Its structure and functional groups make it distinct from other sterol derivatives .

生物活性

5alpha-Stigmastane-3,6-dione is a naturally occurring steroid compound with the molecular formula . It is classified within the stigmastane family of steroids and is found in various plant species, such as Macaranga tanarius and Conium maculatum . This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and insect deterrent properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have indicated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes in cell cultures. This suggests a potential therapeutic role in treating inflammatory conditions; however, further in vivo studies are required to confirm these effects.

Antifeedant Activity

This compound has shown promising antifeedant activity against agricultural pests like the bell weevil (Anthonomus grandis ). This property indicates its potential application as a natural insecticide or repellent in agriculture.

The biological activities of this compound can be attributed to its unique chemical structure, which allows it to interact with various biomolecules. Notably:

- Interaction with Enzymes : The compound may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation.

- Oxidation and Reduction Reactions : The presence of ketone groups at positions 3 and 6 allows for various oxidation and reduction reactions, leading to derivatives that may exhibit altered biological properties.

Comparative Analysis with Other Steroids

To better understand the uniqueness of this compound, a comparative analysis with other similar steroid compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Stigmasterol | Contains a double bond at position 22 | More prevalent in plant oils; less bioactive |

| Beta-sitosterol | Similar sterol structure; different alkyl side chain | Commonly used in cholesterol-lowering supplements |

| Campesterol | Similar sterol structure; differs in methyl groups | Less potent antibacterial activity |

This table highlights how the specific functional groups in this compound contribute to its distinct biological activities compared to other steroids.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antibacterial agent .

- Anti-inflammatory Research : In vitro experiments indicated that this compound reduced the levels of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), reinforcing its anti-inflammatory potential .

- Insect Deterrence : Field studies showed that plants containing this compound experienced less feeding damage from bell weevils compared to control plants .

属性

IUPAC Name |

(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3/t19-,20-,22+,23-,24+,25+,26-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMVBUVVQLUGQA-UMQMBAGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944796 | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-69-5 | |

| Record name | 5alpha-Stigmastane-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmastane-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane-3,6-dione, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ56JQ4CVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。